Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate
Overview
Description
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C6H4BF5KNO and a molecular weight of 251.00 g/mol . This compound belongs to the class of boronic acids and is widely used in organic synthesis, medicinal chemistry, and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Scientific Research Applications
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate has numerous applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon–carbon bonds.
Medicinal Chemistry: This compound is employed in the development of pharmaceuticals, where it aids in the synthesis of biologically active molecules.
Materials Science: It is used in the preparation of advanced materials with specific properties, such as polymers and electronic materials.
Preparation Methods
The synthesis of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate typically involves the reaction of 5-(difluoromethoxy)pyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of palladium catalysts and boronic acid derivatives, such as this compound, under mild and functional group-tolerant conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a prominent example, where this compound reacts with aryl or vinyl halides to form new carbon–carbon bonds.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various solvents (such as tetrahydrofuran or dimethylformamide). The major products formed from these reactions depend on the specific reactants and conditions used.
Mechanism of Action
The mechanism of action of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst during the Suzuki–Miyaura coupling reaction . This process, known as transmetalation, allows the formation of new carbon–carbon bonds by transferring the organic group from boron to palladium. The palladium catalyst then undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate can be compared with other boronic acid derivatives, such as:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
These compounds share similar reactivity and applications in organic synthesis but differ in their specific substituents and resulting properties. This compound is unique due to the presence of the difluoromethoxy group, which can impart different electronic and steric effects compared to other substituents .
Properties
IUPAC Name |
potassium;[5-(difluoromethoxy)pyridin-3-yl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF5NO.K/c8-6(9)14-5-1-4(2-13-3-5)7(10,11)12;/h1-3,6H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUPXALPNCGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)OC(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF5KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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